Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure.
Preparation Methods
The synthesis of ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves several steps. One approach includes the use of photochemistry to access new building blocks via [2+2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. Another approach involves a catalytic alkene insertion process, which is highly atom-economical and utilizes samarium diiodide (SmI2) as a catalyst .
Chemical Reactions Analysis
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be used to introduce new functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It serves as a bioisostere for ortho- and meta-substituted benzenes, making it valuable in the design of new pharmaceuticals.
Crop Science: The compound’s unique structure can be utilized in the development of new agrochemicals.
Organic Synthesis: It acts as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The iodomethyl group can participate in nucleophilic substitution reactions, which can lead to the formation of new covalent bonds with target molecules .
Comparison with Similar Compounds
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentanes (BCPs) and other substituted bicyclo[2.1.1]hexanes . While BCPs are known for their role as saturated bioisosteres of benzenoids, substituted bicyclo[2.1.1]hexanes offer a new chemical space with unique properties. The presence of the iodomethyl and methoxypyrimidinyl groups in this compound further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H17IN2O4 |
---|---|
Molecular Weight |
404.20 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C14H17IN2O4/c1-3-20-11(18)14-6-13(7-14,8-15)21-10(14)9-4-16-12(19-2)17-5-9/h4-5,10H,3,6-8H2,1-2H3 |
InChI Key |
QTSAPHIWWYCNHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CN=C(N=C3)OC)CI |
Origin of Product |
United States |
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